molecular formula C13H12F3NO2 B1336645 Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- CAS No. 601487-87-0

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-

Cat. No. B1336645
M. Wt: 271.23 g/mol
InChI Key: RRFZPIWBJCMATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933410B2

Procedure details

Preferably in Step (iii), N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide is treated with hydrogen gas to form N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide having Formula (XI)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([NH:13][C:14](=[O:19])[C:15]([F:18])([F:17])[F:16])[CH2:7]2)(=O)[CH3:2].[H][H]>>[CH2:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([NH:13][C:14](=[O:19])[C:15]([F:17])([F:16])[F:18])[CH2:7]2)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C=C2CC(CC2=CC1)NC(C(F)(F)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C2CC(CC2=CC1)NC(C(F)(F)F)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.